molecular formula C24H20AsN B14690808 Triphenyl(phenylimino)-lambda~5~-arsane CAS No. 33708-54-2

Triphenyl(phenylimino)-lambda~5~-arsane

Katalognummer: B14690808
CAS-Nummer: 33708-54-2
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: XYHCARWHLRAMPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triphenyl(phenylimino)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three phenyl groups and one phenylimino group attached to a central arsenic atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(phenylimino)-lambda~5~-arsane typically involves the reaction of triphenylarsine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction proceeds via the formation of an intermediate complex, which subsequently rearranges to form the desired product.

Industrial Production Methods

While the industrial production of this compound is not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Triphenyl(phenylimino)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various arsenic-containing compounds with different oxidation states and substituted phenyl groups.

Wissenschaftliche Forschungsanwendungen

Triphenyl(phenylimino)-lambda~5~-arsane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices.

Wirkmechanismus

The mechanism of action of Triphenyl(phenylimino)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, which can modulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: Similar in structure but contains phosphorus instead of arsenic.

    Triphenylamine: Contains nitrogen instead of arsenic.

    Triphenylarsine: Lacks the phenylimino group.

Uniqueness

Triphenyl(phenylimino)-lambda~5~-arsane is unique due to the presence of both phenyl and phenylimino groups attached to arsenic. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and materials science.

Eigenschaften

CAS-Nummer

33708-54-2

Molekularformel

C24H20AsN

Molekulargewicht

397.3 g/mol

IUPAC-Name

triphenyl(phenylimino)-λ5-arsane

InChI

InChI=1S/C24H20AsN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20H

InChI-Schlüssel

XYHCARWHLRAMPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.